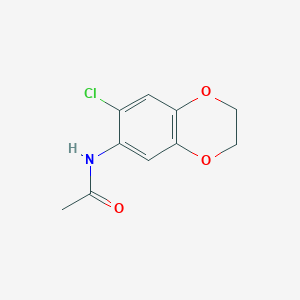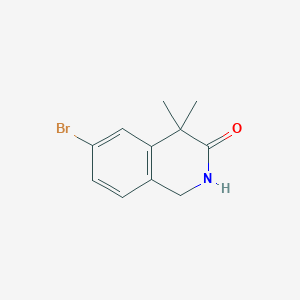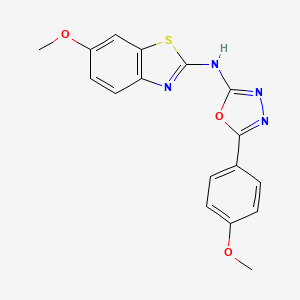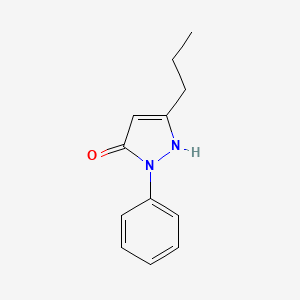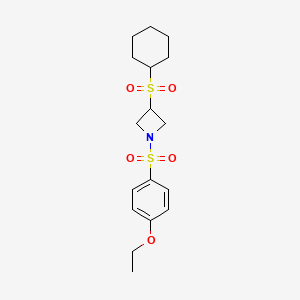![molecular formula C19H19NO4S B2915128 (2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid CAS No. 1932046-33-7](/img/structure/B2915128.png)
(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Oligomers and Peptides
Synthesis of Oligomers Derived from Amide-linked Neuraminic Acid Analogues
The compound is used in the synthesis of oligomers by incorporating monomer units into solid-phase synthesis, leading to efficient synthesis of oligomers varying in length. This showcases its importance in synthesizing complex biochemical structures (Gregar & Gervay-Hague, 2004).
Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids
The compound's role in the advancement of solid phase peptide synthesis (SPPS) technology is significant. It has enabled the synthesis of biologically active peptides and small proteins under various conditions, demonstrating the compound's versatility in bioorganic chemistry (Fields & Noble, 2009).
Protection and Deprotection Strategies
The Fluoren-9-ylmethoxycarbonyl Group for the Protection of Hydroxy-Groups
This application demonstrates the use of the Fmoc group to protect hydroxy-groups in conjunction with various other protecting groups, highlighting its utility in synthetic chemistry for the preservation of functional groups during complex synthesis processes (Gioeli & Chattopadhyaya, 1982).
A Reversible Protecting Group for the Amide Bond in Peptides
The compound is utilized in synthesizing peptides with reversibly protected peptide bonds, demonstrating its application in preventing interchain association during solid phase peptide synthesis, which is crucial for the synthesis of 'difficult sequences' (Johnson et al., 1993).
Comparative Studies and Development of Novel Compounds
Comparative Studies of Nsc and Fmoc as N(alpha)-protecting Groups for SPPS
This research provides a comparative analysis of Fmoc with other protecting groups, showcasing its advantages in reducing the rearrangement of specific amino acid sequences during peptide synthesis, further highlighting its importance in the field of peptide science (Ramage et al., 1999).
Synthesis, Radiolabeling, and Biological Evaluation of Potential PET Radioligands
The compound is also utilized in the synthesis and evaluation of radioligands for positron emission tomography (PET), indicating its role in developing diagnostic tools in medicine (Yu et al., 2010).
Direcciones Futuras
: Vommina V. Suresh Babu, Kuppanna Ananda, and Ganga-Ramu Vasanthakumar. “(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides.” Journal of the Chemical Society, Perkin Transactions 1, 2000. Link : “(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acidazides: Synthesis, isolation, characterisation, stability and application to synthesis of peptides.” Journal of the Chemical Society, Perkin Transactions 1, 2000. Link : “4- ( [ (9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid.” *Wako Pure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-19(11-25,17(21)22)20-18(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,25H,10-11H2,1H3,(H,20,23)(H,21,22)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPVDWLZTVBWLC-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CS)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2915046.png)
![8-fluoro-2-(3-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915048.png)
![2-[2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2915052.png)
![6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2915053.png)
![7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)

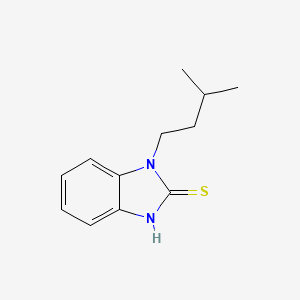
![3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2915062.png)
